4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Overview
Description
4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a thioxo group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with a suitable amine and a thiourea derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques are employed to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thioxo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the thioxo group under basic conditions.
Major Products
Oxidation: Nitro derivatives with enhanced electron-withdrawing properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted quinazolinone derivatives with diverse functional groups.
Scientific Research Applications
4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thioxo group may form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
- 4-(2-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
- 4-(3-nitrophenyl)-2-oxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
Uniqueness
4-(3-nitrophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is unique due to the specific positioning of the nitrophenyl and thioxo groups, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-nitrophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c18-11-6-2-5-10-12(11)13(16-14(21)15-10)8-3-1-4-9(7-8)17(19)20/h1,3-4,7,13H,2,5-6H2,(H2,15,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTIYIKYYRTTQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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